molecular formula C14H9ClF3N3OS B14134438 5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride CAS No. 863190-21-0

5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride

Cat. No.: B14134438
CAS No.: 863190-21-0
M. Wt: 359.8 g/mol
InChI Key: XKFWXQZITSIHRG-UHFFFAOYSA-N
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Description

5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its significant biological activities and is often used in medicinal chemistry for drug development .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chloride group.

    Common Reagents and Conditions: Reagents such as sodium hydride, lithium aluminum hydride, and various acids and bases are frequently used. Conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed depend on the specific reaction conditions but can include various substituted pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It often acts by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidines such as zaleplon, indiplon, and ocinaplon. These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activities.

Properties

CAS No.

863190-21-0

Molecular Formula

C14H9ClF3N3OS

Molecular Weight

359.8 g/mol

IUPAC Name

5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride

InChI

InChI=1S/C14H9ClF3N3OS/c1-2-7-3-4-10(23-7)9-5-11(14(16,17)18)21-13(20-9)8(6-19-21)12(15)22/h3-6H,2H2,1H3

InChI Key

XKFWXQZITSIHRG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)Cl

Origin of Product

United States

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